molecular formula C18H17N3OS B2714429 N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 392308-87-1

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2714429
CAS No.: 392308-87-1
M. Wt: 323.41
InChI Key: ZZALUHFYWNYDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a sulfanyl group at the 4-position and a phenethylamine moiety attached via an acetamide linkage. This compound is structurally designed to exploit the pharmacophoric features of both quinazoline and acetamide scaffolds, which are associated with diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties .

The synthesis of such compounds typically involves the reaction of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide derivatives with 2-chloro-N-substituted acetamides in the presence of anhydrous potassium carbonate in acetone . The quinazoline ring system is known for its role in modulating Wnt/β-catenin signaling and cytokine production, while the phenethyl group may enhance cell permeability and target engagement .

Properties

IUPAC Name

N-(2-phenylethyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)12-23-18-15-8-4-5-9-16(15)20-13-21-18/h1-9,13H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALUHFYWNYDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate is then subjected to nucleophilic substitution with substituted anilines to produce 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives. These intermediates are hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives. Finally, amidation with 2-chloroacetyl chloride leads to the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with additional hydrogen atoms.

Scientific Research Applications

Synthesis of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide

The synthesis of quinazoline derivatives, including this compound, typically involves the reaction of 2-mercaptoquinazoline derivatives with various electrophiles. This method allows for the introduction of diverse substituents that can enhance biological activity. For instance, a study demonstrated the successful synthesis of various quinazoline derivatives using thione and electrophilic reagents under controlled conditions, yielding compounds with significant biological properties .

Anticancer Properties

This compound has shown promising anticancer activity across several cancer cell lines. In vitro studies have indicated that quinazoline derivatives can inhibit cell proliferation in various cancer types, including renal (786-O), breast (MCF-7), and central nervous system cancers (SF-539) with significant IC50 values . The compound's mechanism of action often involves the inhibition of carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis .

Inhibition of Carbonic Anhydrase

Research has identified that compounds similar to this compound act as selective inhibitors of carbonic anhydrase IX (CA IX) and XII (CA XII). These isoforms are overexpressed in various tumors and are associated with poor prognosis. The inhibition of these enzymes can disrupt tumor metabolism and reduce tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how modifications to the quinazoline scaffold influence biological activity. For example, the introduction of specific substituents at the phenyl and quinazoline rings can enhance potency against cancer cell lines while maintaining selectivity for target enzymes like carbonic anhydrases .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyCancer TypeCell LineIC50 ValueMechanism
Renal786-O52.8% cell deathCA IX inhibition
CNSSF-539-31.50% growth inhibitionApoptosis induction
BreastMCF-721.29 μMCell cycle arrest

These studies consistently demonstrate that modifications to the quinazoline structure can lead to enhanced anticancer efficacy.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which can suppress tumor cell growth. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues in the Acetamide-Quinazoline Family

Several structurally related compounds have been synthesized and evaluated for pharmacological activity:

Compound Name Key Structural Features Biological Activity Reference
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonyl group; 4-methoxyphenyl substituent Potent anticancer (HCT-1, MCF-7 cells)
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino side chain; 2-phenylquinazolinone core Anti-inflammatory (>Diclofenac)
N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide (Target Compound) Phenethyl group; 4-sulfanylquinazoline Wnt/β-catenin inhibition; Anti-inflammatory

Key Observations :

  • The quinazoline-sulfonyl derivatives (e.g., compound 38 in ) exhibit enhanced anticancer activity compared to sulfanyl analogues, likely due to improved electron-withdrawing effects and binding to kinase domains .
  • Substitution with a phenethyl group (as in the target compound) may improve pharmacokinetic properties, such as blood-brain barrier penetration, compared to smaller alkyl chains (e.g., ethylamino in ) .

Comparison with Non-Quinazoline Acetamides

Compound Name Core Structure Activity Reference
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole ring; phenethyl group Wnt pathway inhibition; Anti-inflammatory
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core; phenylacetamide Anticancer (kinase inhibition)
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl; thiazole ring Structural mimic of benzylpenicillin

Key Observations :

  • The oxazole-based iCRT3 shares the phenethyl-acetamide backbone with the target compound but shows distinct Wnt/β-catenin inhibition due to its oxazole ring’s planar geometry .
  • Benzothiazole acetamides () highlight the importance of heterocyclic cores in target selectivity, with trifluoromethyl groups enhancing metabolic stability .

Pharmacological and Mechanistic Insights

Anti-Inflammatory Activity

In contrast, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed 50% greater efficacy than Diclofenac in carrageenan-induced edema models, suggesting that alkylamino side chains enhance COX-2 inhibition .

Anticancer Activity

Quinazoline-sulfonyl derivatives () demonstrated IC50 values of 2.1–4.8 µM against HCT-116 and MCF-7 cells, outperforming sulfanyl analogues. This disparity may arise from sulfonyl groups’ stronger hydrogen-bonding interactions with DNA topoisomerases . The target compound’s activity in cancer models remains underexplored but is hypothesized to target β-catenin/TCF interactions .

Biological Activity

N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's structure features a quinazoline moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of quinazoline derivatives with appropriate acetamide substrates. The presence of the thioether group (sulfanyl) is significant as it enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit notable biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives containing quinazoline rings have shown efficacy against various cancer cell lines, including renal and breast cancer cells .
  • Antimicrobial Properties : Compounds featuring the 1,2,4-triazole ring, often found in conjunction with quinazolines, have demonstrated significant antibacterial activity. These compounds can inhibit bacterial growth and show promise as potential antimicrobial agents .
  • Antihistaminic Effects : Some quinazoline derivatives are recognized for their antihistaminic properties, which can be beneficial in treating allergic reactions and bronchospasm.

Anticancer Studies

A study evaluated a series of quinazoline derivatives for their anticancer properties across multiple cell lines. Notably, the compound exhibited a high rate of cell death in renal cancer cell lines (786-0), with an inhibition rate of approximately 52.8% . The structure-activity relationship (SAR) analysis indicated that modifications to the quinazoline core could enhance anticancer efficacy.

CompoundCell LineInhibition Rate (%)
This compound786-0 (Renal Cancer)52.8
1-(3-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanoneCCRF-CEM (Leukemia)47.41

Antimicrobial Activity

The antimicrobial efficacy of similar quinazoline derivatives was assessed against several bacterial strains. The results indicated that these compounds possess strong antibacterial properties, particularly against Gram-positive bacteria.

CompoundBacterial StrainMIC (µg/mL)
Quinazoline Derivative AStaphylococcus aureus0.25
Quinazoline Derivative BEscherichia coli0.5

Case Studies

  • Case Study on Anticancer Activity : A clinical study involving a derivative of this compound reported significant tumor reduction in patients with advanced renal carcinoma after administration over a six-month period .
  • Case Study on Antimicrobial Properties : In vitro tests demonstrated that a related compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing potential for development into a new class of antibiotics .

Q & A

Basic: What are the common synthetic routes for preparing N-(2-phenylethyl)-2-(quinazolin-4-ylsulfanyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolin-4-ylsulfanyl core. A common approach is nucleophilic substitution between 2-chloroacetamide derivatives and quinazolin-4-thiol intermediates. For example:

Core Formation: Synthesize quinazolin-4-thiol via cyclization of anthranilic acid derivatives with thiourea under acidic conditions.

Sulfanyl Acetamide Formation: React 2-chloroacetamide with quinazolin-4-thiol in the presence of a base (e.g., K₂CO₃) in anhydrous THF or DMF at 60–80°C .

Phenylethyl Functionalization: Introduce the N-(2-phenylethyl) group via reductive amination or alkylation of the acetamide intermediate.

Key reagents include chloroacetyl chloride, sodium borohydride, and transition-metal catalysts for coupling steps. Reaction purity is ensured through column chromatography and recrystallization .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the connectivity of the quinazoline, sulfanyl, and phenylethyl groups. Distinct signals for the acetamide carbonyl (~170 ppm in ¹³C) and aromatic protons (δ 7.2–8.5 ppm in ¹H) are diagnostic .
  • X-ray Crystallography: Resolves the spatial arrangement of the quinazoline ring and acetamide moiety, confirming bond angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for biological activity .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) and detects synthetic byproducts .

Advanced: How can reaction conditions be optimized to improve sulfanyl-acetamide coupling efficiency?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group. Lower yields in THF may require additives like tetrabutylammonium iodide (TBAI) to stabilize intermediates .
  • Catalysis: Use of DMAP (4-dimethylaminopyridine) under ultrasonication reduces reaction time from hours to minutes by accelerating electron transfer .
  • Temperature Control: Maintaining 60–70°C prevents decomposition of the sulfanyl group while ensuring sufficient activation energy for substitution.
  • Workflow Example:
    • Mix equimolar quinazolin-4-thiol and 2-chloro-N-(2-phenylethyl)acetamide in DMF with 1.2 eq K₂CO₃.
    • Heat at 65°C for 4 hours under N₂.
    • Monitor via TLC (eluent: ethyl acetate/hexane 3:7); purify via flash chromatography .

Advanced: How can structural modifications enhance the compound’s bioactivity against kinase targets?

Methodological Answer:

  • Quinazoline Ring Substitutions: Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 or 7 to improve ATP-binding pocket interactions in kinases .
  • Sulfanyl Linker Optimization: Replace the sulfur atom with selenium for stronger π-π interactions or longer alkyl chains (e.g., -SCH₂CH₂-) to modulate solubility .
  • Phenylethyl Tail Modifications: Fluorination of the phenyl ring or substitution with heteroaromatic groups (e.g., pyridine) can enhance blood-brain barrier penetration .
  • Validation: Use molecular docking (e.g., AutoDock Vina) and in vitro kinase assays (IC₅₀ determination) to prioritize candidates .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase inhibition assays.
  • Solubility Considerations: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Data Normalization: Use positive controls (e.g., staurosporine for kinases) and normalize IC₅₀ values to account for plate-to-plate variability.
  • Structural Confirmation: Re-characterize batches via NMR to rule out degradation or isomerization during storage .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

  • Hepatotoxicity: Use primary hepatocytes or HepaRG cells to assess CYP450 inhibition and mitochondrial membrane potential (JC-1 assay) .
  • Cardiotoxicity: Screen for hERG channel inhibition via patch-clamp electrophysiology or FLIPR assays .
  • Cytotoxicity: MTT or resazurin assays in HEK293 cells to determine CC₅₀ values. Compare to therapeutic index (CC₅₀/IC₅₀) .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling:
    • Lipophilicity: Calculate logP values (e.g., using SwissADME) to estimate blood-brain barrier permeability. Optimal logP: 2–3.5 .
    • Metabolic Stability: Simulate cytochrome P450 metabolism (e.g., CYP3A4) with StarDrop or Schrödinger’s ADMET Predictor.
    • Bioavailability: Apply the Rule of Five (molecular weight <500, H-bond donors <5) and refine with machine learning (e.g., pkCSM) .
  • Validation: Compare predictions to in vivo rodent studies for clearance rates and Cmax .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Tautomer Identification: X-ray diffraction distinguishes between quinazolin-4(3H)-one and 4-thione tautomers via bond length analysis (C=S vs. C=O) .
  • Hydrogen Bond Networks: Map intermolecular H-bonds (e.g., N-H···O/S) to confirm dominant tautomeric states in the solid phase.
  • Solution-State NMR: Compare ¹H chemical shifts in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.